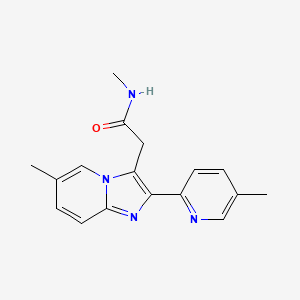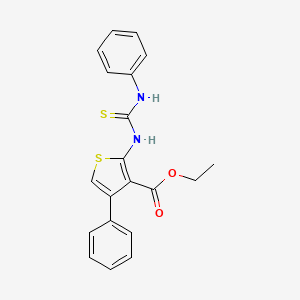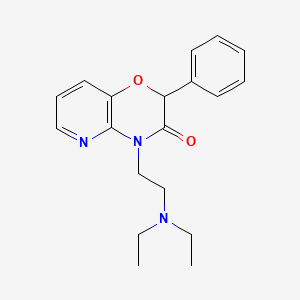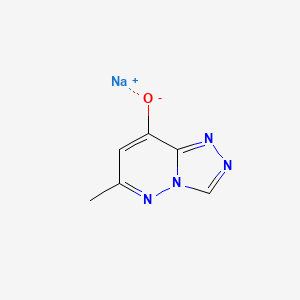
1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hidroxi-6-metil-1,2,4-triazolo[4,3-b]piridazina, sal sódica es un compuesto heterocíclico con la fórmula molecular C6H6N4O. Es conocido por sus diversas actividades biológicas y se utiliza en varias aplicaciones de investigación científica. El compuesto se caracteriza por un anillo de triazol fusionado a un anillo de piridazina, con un grupo metilo en la posición 6 y un grupo hidroxilo en la posición 8.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-Hidroxi-6-metil-1,2,4-triazolo[4,3-b]piridazina, sal sódica generalmente implica la reacción de 4-amino-1,2,4-triazol con acetoacetato de etilo en condiciones ácidas para formar el compuesto intermedio. Este intermedio se cicla luego para formar la estructura triazolo-piridazina.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas de cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
8-Hidroxi-6-metil-1,2,4-triazolo[4,3-b]piridazina, sal sódica experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo hidroxilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Haluros de alquilo, cloruros de acilo.
Principales productos formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con grupos funcionales hidrogenados.
Sustitución: Derivados sustituidos con varios grupos alquilo o acilo.
Aplicaciones Científicas De Investigación
8-Hidroxi-6-metil-1,2,4-triazolo[4,3-b]piridazina, sal sódica tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus propiedades antibacterianas y antifúngicas.
Medicina: Se investiga por sus posibles actividades anticancerígenas, antivirales y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 8-Hidroxi-6-metil-1,2,4-triazolo[4,3-b]piridazina, sal sódica involucra su interacción con objetivos moleculares y vías específicas. El compuesto se une a enzimas y receptores, inhibiendo su actividad y provocando varios efectos biológicos. Por ejemplo, su actividad antibacteriana se atribuye a su capacidad para inhibir la síntesis de la pared celular bacteriana.
Comparación Con Compuestos Similares
Compuestos similares
- 6-metil-5H-[1,2,4]triazolo[4,3-b]piridazin-8-ona
- 8-Hidroxi-6-metil-s-triazolo[4,3-b]piridazina
Unicidad
8-Hidroxi-6-metil-1,2,4-triazolo[4,3-b]piridazina, sal sódica es única debido a su patrón de sustitución específico y la presencia de la sal sódica, que aumenta su solubilidad y reactividad en comparación con compuestos similares .
Propiedades
Número CAS |
72939-64-1 |
|---|---|
Fórmula molecular |
C6H5N4NaO |
Peso molecular |
172.12 g/mol |
Nombre IUPAC |
sodium;6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-olate |
InChI |
InChI=1S/C6H6N4O.Na/c1-4-2-5(11)6-8-7-3-10(6)9-4;/h2-3,11H,1H3;/q;+1/p-1 |
Clave InChI |
KYFFCHDNMVHTJL-UHFFFAOYSA-M |
SMILES canónico |
CC1=NN2C=NN=C2C(=C1)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



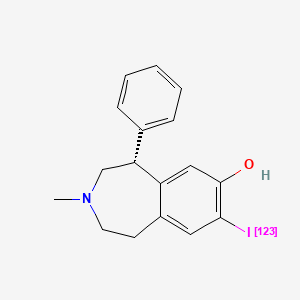
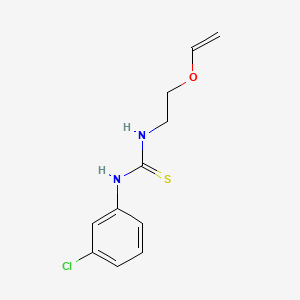
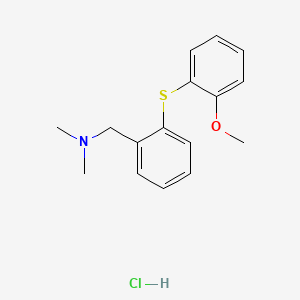
![2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride](/img/structure/B12732679.png)


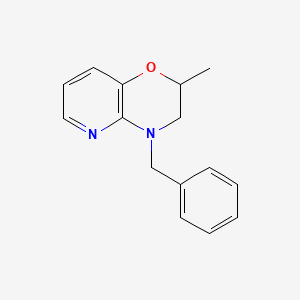
![disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B12732705.png)

